molecular formula C14H17ClN4O2 B2915137 Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride CAS No. 1396886-50-2

Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride

Cat. No. B2915137
CAS RN: 1396886-50-2
M. Wt: 308.77
InChI Key: JDEDDYDONGJLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has a wide range of applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Design

Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride serves as a precursor in the synthesis of various heterocyclic compounds. For instance, Roberts, Landor, and Bolessa (1994) described the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-2-methyl-6-(1-tetrahydropyranyloxyalkyl)pyrimidines from ethyl alka-2,3-dienoates and 4-tetrahydropyranyloxyalk-2-ynenitriles, respectively, highlighting the role of similar structures in generating biologically relevant heterocycles (Roberts, Landor, & Bolessa, 1994).

Phototransformation Studies

Research on Chlorimuron-ethyl, a compound sharing structural similarities, indicates its stability in water at varying pH levels and its rapid photodegradation in aqueous solutions. This study by Choudhury and Dureja (1996) suggests potential environmental and photostability considerations for this compound and related compounds (Choudhury & Dureja, 1996).

Potential Biological Activities

Solodukhin et al. (2004) synthesized phenoxydifluoromethyl substituted nitrogen heterocycles, including 6-hydroxypyrimidine and pyrazolo[3,4-b]pyridine derivatives, demonstrating the versatility of pyrimidine derivatives (like this compound) in designing compounds with potential biological activities (Solodukhin et al., 2004).

properties

IUPAC Name

ethyl 4-[(4-amino-6-methylpyrimidin-2-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2.ClH/c1-3-20-13(19)10-4-6-11(7-5-10)17-14-16-9(2)8-12(15)18-14;/h4-8H,3H2,1-2H3,(H3,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEDDYDONGJLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=CC(=N2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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